molecular formula C22H20Cl2N2O2S B11510559 1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine

1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B11510559
M. Wt: 447.4 g/mol
InChI Key: USRIMXSAOYGXLG-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a sulfonyl group, and a dichlorophenyl group attached to a piperazine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of biphenyl-4-sulfonyl chloride with 3,4-dichloroaniline to form an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(Biphenyl-4-ylsulfonyl)-4-phenylpiperazine: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.

    1-(Biphenyl-4-ylsulfonyl)-4-(4-chlorophenyl)piperazine: Contains a single chlorine atom, which may affect its reactivity and biological activity.

    1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dimethylphenyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H20Cl2N2O2S

Molecular Weight

447.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H20Cl2N2O2S/c23-21-11-8-19(16-22(21)24)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h1-11,16H,12-15H2

InChI Key

USRIMXSAOYGXLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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